![molecular formula C11H14ClNO B13575591 3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride](/img/structure/B13575591.png)
3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride is a chemical compound with the molecular formula C11H13NO·HCl. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a benzoxazine derivative with a cyclobutane moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and yield. The industrial methods are designed to be cost-effective and scalable, allowing for the production of large quantities of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .
Aplicaciones Científicas De Investigación
3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride include:
- 6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride
- 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclohexane]
Uniqueness
What sets 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride apart is its unique spiro structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H14ClNO |
|---|---|
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c1-2-5-10-9(4-1)12-8-11(13-10)6-3-7-11;/h1-2,4-5,12H,3,6-8H2;1H |
Clave InChI |
MYOCMIQPTINKMN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CNC3=CC=CC=C3O2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13575510.png)

![2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13575532.png)
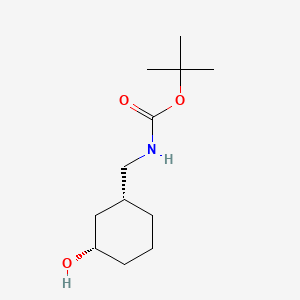


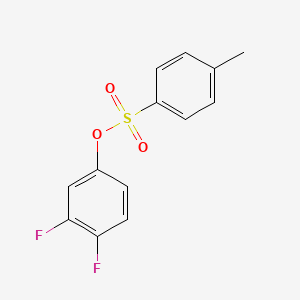

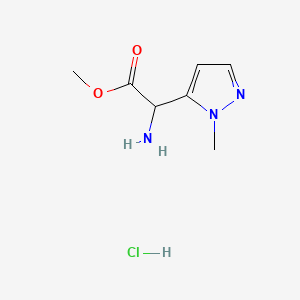
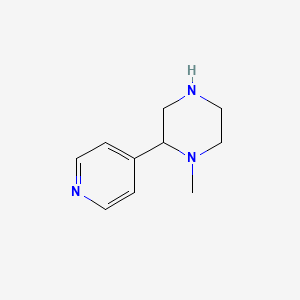
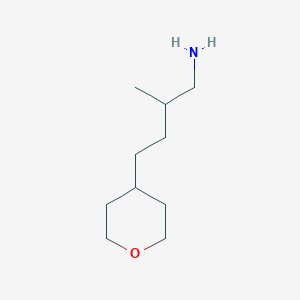
![tert-butyl N-[4-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13575577.png)


